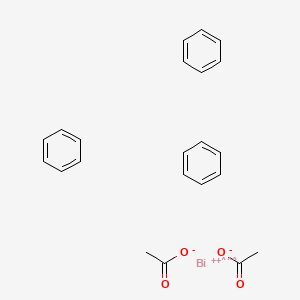
テトラフルオロフタルイミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluorophthalimide is an organic compound with the molecular formula C8HF4NO2. It is a derivative of phthalimide, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
科学的研究の応用
Tetrafluorophthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Tetrafluorophthalimide derivatives are explored for their potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Tetrafluorophthalimide can be synthesized through several methods. One common method involves the reaction of tetrafluorophthalic anhydride with ammonia or primary amines. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, tetrafluorophthalimide is produced by reacting tetrafluorophthalic anhydride with ammonia in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide to facilitate the process. The product is then purified through recrystallization or distillation.
化学反応の分析
Types of Reactions: Tetrafluorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form tetrafluorophthalamic acid or other derivatives.
Oxidation Reactions: Tetrafluorophthalimide can be oxidized to form tetrafluorophthalic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution: Products include various substituted phthalimides.
Reduction: Products include tetrafluorophthalamic acid.
Oxidation: Products include tetrafluorophthalic acid.
作用機序
The mechanism of action of tetrafluorophthalimide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Phthalimide: The parent compound of tetrafluorophthalimide, lacking the fluorine atoms.
Hexafluorophthalimide: A derivative with six fluorine atoms.
Tetrafluorophthalic Anhydride: A related compound used in the synthesis of tetrafluorophthalimide.
Uniqueness: Tetrafluorophthalimide is unique due to the presence of four fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts. This makes it valuable in various specialized applications.
特性
IUPAC Name |
4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF4NO2/c9-3-1-2(8(15)13-7(1)14)4(10)6(12)5(3)11/h(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHIOZHDNIONPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-11-9 |
Source


|
| Record name | TETRAFLUOROPHTHALIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2386476.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)
![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)



![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)
![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)



